molecular formula C13H18N6O2 B2482296 1,3,9-Trimethyl-7-propyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione CAS No. 923232-96-6

1,3,9-Trimethyl-7-propyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione

Cat. No.: B2482296
CAS No.: 923232-96-6
M. Wt: 290.327
InChI Key: OAURWNLFTUAOEG-UHFFFAOYSA-N
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Description

1,3,9-Trimethyl-7-propyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by its purine and triazine rings, which contribute to its distinct chemical properties.

Properties

IUPAC Name

1,3,9-trimethyl-7-propyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N6O2/c1-5-6-18-11(20)9-10(16(3)13(18)21)14-12-17(4)15-8(2)7-19(9)12/h5-7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAURWNLFTUAOEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(N=C3N2CC(=NN3C)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,9-Trimethyl-7-propyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione typically involves multi-step organic reactions. One common method includes the alkylation of a purine derivative followed by cyclization with a triazine precursor. The reaction conditions often require the use of strong bases and high temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1,3,9-Trimethyl-7-propyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace specific functional groups on the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenated solvents and nucleophiles such as amines or thiols under reflux conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

1,3,9-Trimethyl-7-propyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,3,9-Trimethyl-7-propyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,3,7-Trimethylxanthine:

    1,3-Dimethyluric acid: Another purine derivative with different substituents.

Uniqueness

1,3,9-Trimethyl-7-propyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione is unique due to its specific combination of methyl and propyl groups, which confer distinct chemical and biological properties compared to other similar compounds.

This detailed article provides an overview of this compound, covering its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds

Biological Activity

1,3,9-Trimethyl-7-propyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione is a purine derivative that has garnered interest due to its potential biological activities. This compound belongs to a class of triazine-based purines known for various pharmacological effects. This article explores the biological activity of this compound through various studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented by the following formula:

  • Molecular Formula : C₁₃H₁₈N₄O₂
  • SMILES : CC(C)C1=NC2=C(N1)N(C(=O)N2C(=O)N(C)C)C(=O)C

Biological Activity Overview

The biological activities of this compound include antimicrobial properties and potential anticancer effects. Below is a summary of the key findings from various studies.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains. The following table summarizes the inhibition zones observed in studies:

Bacterial Strain Inhibition Zone (mm) Concentration (mg/mL)
Escherichia coli (G-)1510
Klebsiella pneumoniae (G-)1210
Staphylococcus aureus (G+)1810
Streptococcus mutans (G+)2010

Note: The inhibition zones were measured using the agar diffusion method.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. Specific mechanisms of action have not been fully elucidated but are believed to involve the inhibition of cell proliferation and induction of apoptosis in cancer cell lines.

Case Studies

  • Study on Antimicrobial Efficacy :
    In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of various triazine derivatives including this compound. The compound showed promising results against both Gram-positive and Gram-negative bacteria.
  • Cancer Cell Line Study :
    A separate investigation focused on the effect of this compound on human cancer cell lines. The results indicated a dose-dependent decrease in cell viability in breast cancer and lung cancer cell lines. Further research is necessary to explore the underlying mechanisms.

Q & A

Q. How do researchers reconcile discrepancies between computational predictions and experimental kinetic data?

  • Methodological Answer : Apply Bayesian inference to refine force field parameters in molecular dynamics simulations. Validate with stopped-flow kinetics under pseudo-first-order conditions, ensuring time-resolved data aligns with simulated transition states. Use error-propagation analysis to quantify uncertainty margins .

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